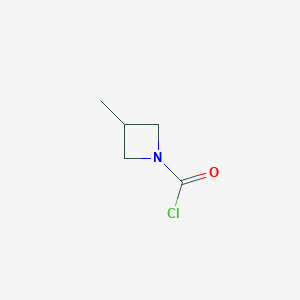
3-Methylazetidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylazetidine-1-carbonyl chloride is a chemical compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity driven by ring strain .
Wirkmechanismus
Target of Action
Azetidines, a class of compounds to which 3-methylazetidine-1-carbonyl chloride belongs, have been reported to interact with various ion channels . These ion channels play crucial roles in the transmission of electrical signals in the nervous system .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions , potentially leading to interactions with their targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylazetidine-1-carbonyl chloride typically involves the reaction of 3-methylazetidine with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
3-Methylazetidine+Thionyl chloride→3-Methylazetidine-1-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming larger, more complex molecules.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-methylazetidine-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products:
Amines: When reacted with amines, the major products are 3-methylazetidine-1-carboxamides.
Esters: Reaction with alcohols yields 3-methylazetidine-1-carboxylates.
Wissenschaftliche Forschungsanwendungen
3-Methylazetidine-1-carbonyl chloride has diverse applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the development of novel pharmaceuticals with azetidine scaffolds.
Polymer Chemistry: It serves as a monomer for the synthesis of polyamines through ring-opening polymerization, which have applications in creating antibacterial and antimicrobial coatings.
Vergleich Mit ähnlichen Verbindungen
Azetidine-1-carbonyl chloride: Similar in structure but lacks the methyl group at the 3-position.
3-Methylazetidine-1-carboxylic acid: The hydrolyzed form of 3-Methylazetidine-1-carbonyl chloride.
1-Methylazetidine-3-carbonyl chloride: A positional isomer with the methyl group at the 1-position instead of the 3-position.
Uniqueness: this compound is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and the types of products formed in chemical reactions. This structural feature can lead to different steric and electronic effects compared to its analogs .
Eigenschaften
IUPAC Name |
3-methylazetidine-1-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c1-4-2-7(3-4)5(6)8/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOLZMCYGQZJFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)
![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
![1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2418720.png)



![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2418725.png)




